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Introduction
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase

that plays a critical role in a wide range of cellular processes, including DNA repair, genome

stability, glucose and lipid metabolism, inflammation, and aging. Given its multifaceted

involvement in cellular homeostasis and various pathologies, SIRT6 has emerged as a

promising therapeutic target. The CRISPR/Cas9 system provides a powerful and precise tool

for editing the SIRT6 gene, enabling researchers to investigate its function through gene

knockout, knock-in of specific mutations, or insertion of reporter tags.

These application notes provide a comprehensive overview and detailed protocols for the

application of CRISPR/Cas9 technology for SIRT6 gene editing. This document is intended to

guide researchers in designing and executing successful SIRT6 editing experiments, from

gRNA design and validation to the functional analysis of edited cells.

Data Presentation
Effective gene editing requires careful selection of gRNAs and a thorough assessment of

editing efficiency and potential off-target effects. The following tables summarize quantitative

data for SIRT6 gene editing.
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Table 1: Validated gRNA Sequences for Human and
Mouse SIRT6

Species Gene
gRNA
Sequence
(5' - 3')

Target
Exon

Reported
Indel
Frequenc
y (%)

Cell Line
Referenc
e

Human SIRT6

CCUGAAG

UCGGGG

AUGCCAG

1

Not

specified,

but

successful

knockout

confirmed

by Western

Blot

A375

(Melanoma

)

[1]

Human SIRT6

TGTCGGT

GAATTAC

GCGGCG

Not

specified

Not

specified

Not

specified

Commercia

l Vector

Human SIRT6

CAGACGC

GCTCACC

TCCGGG

Not

specified

Not

specified

Not

specified

Commercia

l Vector

Mouse Sirt6

Not

specified in

abstract

Not

specified

Significantl

y

decreased

reprogram

ming

efficiency

observed

Mouse

Embryonic

Fibroblasts

[2][3]

Note: Obtaining precise indel frequencies often requires deep sequencing of the target locus.

The provided data is based on available literature and may not represent the full spectrum of

possible efficiencies.
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Table 2: Representative CRISPR/Cas9 Editing
Efficiencies in Various Cell Lines

Cell Line Target Gene
Editing
Efficiency (%)

Method of
Quantification

Reference

Human

Pluripotent Stem

Cells

Various

18 ± 3 (on-target

indels in correctly

targeted clones)

Deep

Sequencing
[4]

Primary Human

Lung Fibroblasts
SMAD3 >90

OutKnocker (web

tool for mutation

analysis)

[5][6][7][8][9]

HEK293T ATF4

52.2 ± 19.0

(improvement in

membrane

protein

production)

T7

Endonuclease I

Assay

[8][10]

HeLa IRF9
~90 (protein level

reduction)
Western Blot [11]

Mouse

Embryonic Stem

Cells

Various

Up to 83%

(targeted

insertion)

Not specified [12]

Note: Editing efficiency is highly dependent on the specific gRNA, delivery method, cell type,

and local chromatin state.

Table 3: Off-Target Analysis of CRISPR/Cas9 Editing
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Method Key Features Advantages Limitations
Representative
References

GUIDE-seq

Genome-wide,

Unbiased

Identification of

DSBs Enabled

by Sequencing.

Relies on the

capture of

double-stranded

oligodeoxynucleo

tides (dsODNs)

into DNA double-

strand breaks

(DSBs).

Unbiased,

genome-wide

detection of off-

target sites in

living cells. High

sensitivity.

Can miss some

off-target sites.

May detect

naturally

occurring DSBs.

[13][14][15][16]

[17][18]

Digenome-seq

In vitro digestion

of genomic DNA

with Cas9-gRNA

ribonucleoprotein

(RNP) followed

by whole-

genome

sequencing.

Unbiased and

highly sensitive.

Does not require

cellular

transfection.

In vitro

conditions may

not fully

recapitulate the

in vivo chromatin

landscape and

accessibility.

CIRCLE-seq

In vitro

circularization

and random

cleavage of

genomic DNA

followed by

Cas9-gRNA

treatment and

deep

sequencing.

Highly sensitive

and specific for

identifying sites

cleaved by the

Cas9-gRNA

complex.

In vitro method,

so may not

reflect cellular

context.
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Note: It is highly recommended to perform an unbiased, genome-wide off-target analysis, such

as GUIDE-seq, for any gRNA intended for therapeutic applications.

Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of SIRT6
This protocol describes the generation of SIRT6 knockout cell lines using transient transfection

of a plasmid expressing both Cas9 and a SIRT6-targeting gRNA.

1. gRNA Design and Cloning: 1.1. Design two to three gRNAs targeting an early exon of the

SIRT6 gene to maximize the likelihood of generating a loss-of-function frameshift mutation. Use

online design tools (e.g., CHOPCHOP, CRISPOR) to select gRNAs with high predicted on-

target efficiency and low off-target scores. 1.2. Synthesize complementary oligonucleotides for

the chosen gRNA sequence with appropriate overhangs for cloning into a Cas9-expressing

vector (e.g., pX459). 1.3. Anneal the oligonucleotides and clone them into the linearized Cas9

vector. 1.4. Verify the correct insertion of the gRNA sequence by Sanger sequencing.

2. Transfection of Target Cells: 2.1. Culture the target cells (e.g., HEK293T, HeLa) to 70-80%

confluency. 2.2. Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection

reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Include a negative

control (e.g., a scramble gRNA).

3. Selection and Clonal Isolation: 3.1. If the Cas9 plasmid contains a selection marker (e.g.,

puromycin resistance), apply the selection agent 24-48 hours post-transfection to enrich for

edited cells. 3.2. After selection, perform single-cell cloning by limiting dilution or fluorescence-

activated cell sorting (FACS) into 96-well plates to isolate individual clones.

4. Validation of Knockout: 4.1. Expand the isolated clones and extract genomic DNA. 4.2.

Amplify the genomic region surrounding the gRNA target site by PCR. 4.3. Screen for the

presence of insertions or deletions (indels) using a T7 Endonuclease I (T7E1) assay or by

Sanger sequencing followed by decomposition analysis (e.g., TIDE, ICE). 4.4. Confirm the

absence of SIRT6 protein expression in candidate knockout clones by Western blot analysis.

Protocol 2: CRISPR/Cas9-Mediated Knock-in of a Tag at
the SIRT6 Locus using a Single-Stranded
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Oligonucleotide (ssODN) Donor
This protocol outlines the introduction of a small tag (e.g., FLAG, HA) at the N- or C-terminus of

the endogenous SIRT6 protein.

1. gRNA and ssODN Donor Design: 1.1. Design a gRNA that cuts as close as possible to the

desired insertion site (start or stop codon of SIRT6). 1.2. Design a single-stranded

oligonucleotide (ssODN) donor template (typically 100-200 nucleotides). The ssODN should

contain the tag sequence flanked by homology arms of 40-80 nucleotides on each side, which

are homologous to the genomic sequence adjacent to the cut site. 1.3. To prevent re-cutting of

the edited allele, introduce silent mutations in the PAM sequence or the gRNA seed region

within the ssODN donor.

2. RNP-based Delivery: 2.1. Synthesize or purchase the designed gRNA and tracrRNA. 2.2.

Form the ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the

gRNA:tracrRNA duplex. 2.3. Electroporate the target cells with the pre-formed RNP complex

and the ssODN donor template using a suitable electroporation system (e.g., Neon, 4D-

Nucleofector).

3. Screening for Knock-in: 3.1. After a recovery period, expand the electroporated cells. 3.2.

Isolate single-cell clones as described in Protocol 1. 3.3. Screen for the desired knock-in event

by PCR using primers flanking the insertion site, followed by Sanger sequencing to confirm the

correct in-frame insertion of the tag. 3.4. Validate the expression of the tagged SIRT6 protein

by Western blot using an antibody against the tag.

Protocol 3: Functional Assay - In Vitro Histone
Deacetylase (HDAC) Assay
This protocol measures the deacetylase activity of SIRT6 in cell lysates from wild-type and

SIRT6-edited cells.

1. Preparation of Cell Lysates: 1.1. Harvest wild-type and SIRT6 knockout cells and prepare

nuclear extracts.

2. Deacetylation Reaction: 2.1. In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl,

2.7 mM KCl, 1 mM MgCl2), combine the nuclear extract with a histone H3 peptide acetylated at
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lysine 9 (H3K9ac) or lysine 56 (H3K56ac) as a substrate. 2.2. Initiate the reaction by adding

NAD+. 2.3. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

3. Detection of Deacetylation: 3.1. Stop the reaction and analyze the level of H3K9ac or

H3K56ac by Western blot using specific antibodies. A decrease in the acetylated histone signal

in the presence of wild-type lysate compared to the knockout lysate indicates SIRT6

deacetylase activity. 3.2. Alternatively, use a fluorometric HDAC assay kit according to the

manufacturer's instructions for a more quantitative readout.

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways involving SIRT6 and the experimental workflow for CRISPR/Cas9-mediated

gene editing.
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Caption: SIRT6 in DNA Double-Strand Break Repair.
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Caption: SIRT6 Regulation of Glucose Metabolism.
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Caption: SIRT6 Regulation of the NF-κB Signaling Pathway.
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Caption: General Workflow for CRISPR/Cas9-mediated Gene Editing.
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Conclusion
The CRISPR/Cas9 system offers a versatile and efficient platform for the genetic manipulation

of SIRT6. By following the protocols and considering the data presented in these application

notes, researchers can effectively generate SIRT6 knockout or knock-in cell models. These

models are invaluable tools for dissecting the complex roles of SIRT6 in health and disease,

and for the development of novel therapeutic strategies targeting this key regulator of cellular

homeostasis. Careful experimental design, rigorous validation, and thorough functional

analysis are paramount to obtaining reliable and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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